molecular formula C12H17N3O2 B8395610 Piperidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone

Piperidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone

Cat. No. B8395610
M. Wt: 235.28 g/mol
InChI Key: WEBDGNPSKHPHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Piperidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

piperidin-1-yl(4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-yl)methanone

InChI

InChI=1S/C12H17N3O2/c16-12(15-6-2-1-3-7-15)11-9-8-13-5-4-10(9)17-14-11/h13H,1-8H2

InChI Key

WEBDGNPSKHPHGB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=NOC3=C2CNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 3-(piperidine-1-carbonyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate (0.3 g, 0.89 mmol) (product of stage 6) was dissolved in 7 ml of methanol, concentrated HCl (0.56 ml, 17.8 mmol) was added and the mixture was stirred at room temperature overnight. The solvent was then distilled off in vacuo, the residue was taken up in NaHCO3 solution and the mixture was extracted with ethyl acetate. The combined organic phases were dried with MgSO4, filtered and concentrated in vacuo. The crude product was employed in the next stage without further purification.
Name
tert-Butyl 3-(piperidine-1-carbonyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.56 mL
Type
reactant
Reaction Step Two

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